molecular formula C14H15N3O2 B13856241 Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

Cat. No.: B13856241
M. Wt: 257.29 g/mol
InChI Key: HTXCWMPUVSEACQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-aminopyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-aminopyridin-3-yl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16)

InChI Key

HTXCWMPUVSEACQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N

Origin of Product

United States

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